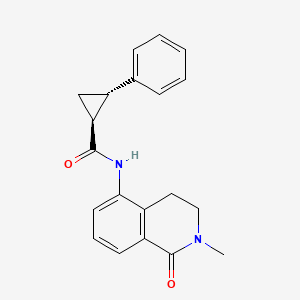![molecular formula C22H22N2O2 B7341636 (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341636.png)
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide, also known as QNB, is a chemical compound that has been widely used in scientific research for its potent and selective binding to the muscarinic acetylcholine receptor. QNB is a synthetic compound that was first developed in the 1960s and has since been used in a variety of studies to investigate the physiological and biochemical effects of muscarinic receptor activation.
Mécanisme D'action
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide binds selectively to the muscarinic acetylcholine receptor and acts as a potent antagonist, blocking the binding of acetylcholine and preventing receptor activation. This mechanism of action has been used to investigate the role of muscarinic receptors in a variety of physiological processes and to develop drugs that target these receptors for therapeutic purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific muscarinic receptor subtype that it binds to and the tissue or organ system in which the receptor is located. In general, muscarinic receptor activation leads to a decrease in heart rate, smooth muscle contraction, and glandular secretion, while muscarinic receptor blockade leads to an increase in these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide has several advantages as a research tool, including its potent and selective binding to muscarinic receptors, its ability to block receptor activation, and its well-characterized mechanism of action. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many directions for future research on (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide and muscarinic receptors, including the development of new compounds that target specific receptor subtypes, the investigation of the role of muscarinic receptors in disease states, and the exploration of new therapeutic applications for muscarinic receptor agonists and antagonists. Additionally, new techniques for studying muscarinic receptor function, such as optogenetics and CRISPR-Cas9 gene editing, may provide new insights into the role of these receptors in health and disease.
Méthodes De Synthèse
The synthesis of (2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide involves several steps, including the reaction of 2-quinolone with 2-bromoethanol to form the intermediate 2-(2-hydroxyethoxy)quinoline, which is then reacted with (1R,2R)-2-phenylcyclobutanecarboxylic acid to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in many laboratories around the world.
Applications De Recherche Scientifique
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide has been used extensively in scientific research to investigate the function and regulation of muscarinic acetylcholine receptors. Muscarinic receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine and play a key role in many physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.
Propriétés
IUPAC Name |
(2S)-N-[(1R,2R)-2-phenylcyclobutyl]-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15(26-18-13-17-9-5-6-10-20(17)23-14-18)22(25)24-21-12-11-19(21)16-7-3-2-4-8-16/h2-10,13-15,19,21H,11-12H2,1H3,(H,24,25)/t15-,19+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNDBJDYAGPBB-NYSBEXSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC1C2=CC=CC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CC[C@@H]1C2=CC=CC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-phenoxycyclobutyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7341553.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-(pyridin-2-ylmethylsulfanyl)ethanone](/img/structure/B7341556.png)
![3-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B7341567.png)
![N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7341578.png)
![2-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B7341581.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclobutane-1-carboxamide](/img/structure/B7341595.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341604.png)
![2-(ethylsulfanylmethyl)-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]benzamide](/img/structure/B7341606.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7341614.png)

![4-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7341626.png)
![4-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7341632.png)
![N-[4-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7341645.png)
![[(2S,7R)-2,7-dimethyl-1,4-oxazepan-4-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341651.png)